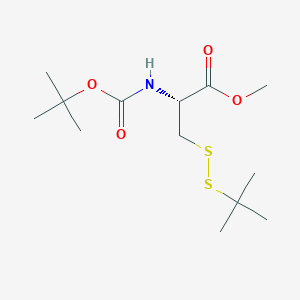

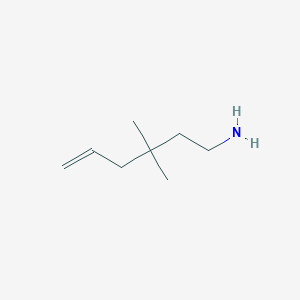

3,3-Dimethylhex-5-en-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3,3-Dimethylhex-5-en-1-amine” is a chemical compound with the molecular formula C8H17N . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of primary amines like “this compound” can be achieved through reductive amination of ketones and aldehydes . This process involves the use of catalysts, especially reusable catalysts, based on earth-abundant metals . The iron-catalyzed synthesis of primary amines through reductive amination has been realized .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 .Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with acid chlorides to form amides . They can also undergo Hofmann elimination to form alkenes .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 127.23 . More detailed physical and chemical properties could not be found in the search results.Aplicaciones Científicas De Investigación

Exploration of Experimental and Theoretical Properties

An exploration of the experimental and theoretical properties of a related compound, 5,5-dimethyl 3-amino-cyclohex-2-en-1-one, utilized in the synthesis of nitrogen-containing compounds, was conducted. This study encompassed various spectroscopic analyses (NMR, FT-Raman, FT-IR, and UV–Visible) alongside theoretical studies using Density Functional Theory (DFT) and Molecular Docking studies. The research aimed at understanding the molecular interactions, charge distribution, and potential applications in drug design through ligand-protein interactions and drug likeness assessments (Fatima et al., 2021).

Atmospheric Implications of Amines

A study examined the structure and formation thermodynamics of dimer clusters containing sulfuric acid or bisulfate with ammonia and different amines, revealing that amines bind significantly stronger than ammonia. This suggests amines might be more crucial than ammonia in enhancing sulfuric acid-water nucleation in the atmosphere, a fundamental process in cloud formation and atmospheric chemistry (Kurtén et al., 2008).

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine

This compound is a key intermediate in the preparation of premafloxacin, highlighting the synthesis process's efficiency and stereoselectivity. Such compounds play a critical role in developing antibiotics and showcase the application of amine derivatives in pharmaceutical synthesis (Fleck et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3,3-dimethylhex-5-en-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-4-5-8(2,3)6-7-9/h4H,1,5-7,9H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMWBVUTEYDMDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-2-(methoxymethyl)-N-methylpyrrolidine-2-carboxamide](/img/structure/B2716328.png)

![N-(3-acetylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2716333.png)

![2,6-Bis[1-[(2,6-dimethylphenyl)imino]ethyl]pyridine](/img/structure/B2716335.png)

![1-allyl-4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2716345.png)